3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid
Description
Structural Elucidation of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic Acid
Molecular Geometry and Conformational Analysis
The molecular formula of the compound, $$ \text{C}{14}\text{H}{18}\text{O}_{8} $$, corresponds to a molecular weight of 314.29 g/mol. The structure comprises a fused pyrano[4,3-b]chromene core, characterized by a bicyclic system integrating a pyran ring condensed with a chromene moiety. Key substituents include hydroxyl groups at positions 3, 7, and 8, a methyl group at position 3, a ketone at position 10, and a carboxylic acid at position 9. The octahydro designation indicates partial saturation of the fused ring system, resulting in a mix of single and double bonds that influence conformational flexibility.
The pyran ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl groups at positions 7 and 8 and the ketone at position 10. This interaction reduces ring strain and enhances thermodynamic stability. The chromene moiety, however, exhibits partial planarity due to conjugation between the aromatic ring and the adjacent double bond. The carboxylic acid group at position 9 introduces additional polarity, influencing solubility and intermolecular interactions.
Conformational analysis is complicated by the presence of multiple undefined stereocenters, as noted in PubChem’s exclusion of 3D structure generation due to excessive stereochemical ambiguity. Computational models suggest that the methyl group at position 3 occupies an axial orientation, minimizing steric hindrance with adjacent substituents.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{18}\text{O}_{8} $$ | |
| Molecular Weight | 314.29 g/mol | |
| Ring System | Pyrano[4,3-b]chromene | |
| Functional Groups | 3×OH, 1×CO, 1×COOH |
Stereochemical Configuration and Chiral Centers
The compound exhibits multiple stereocenters, with the configuration at position 3 confirmed as $$ R $$ through comparative analysis with the structurally related derivative (3R)-3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid. The InChI string $$ \text{InChI=1S/C14H18O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h6-7,9-10,12,15,17,20H,2-4H2,1H3,(H,18,19)} $$ specifies the relative stereochemistry, though absolute configuration determination requires advanced techniques like X-ray crystallography or electronic circular dichroism.
The hydroxyl groups at positions 7 and 8 contribute to hydrogen-bonding networks, further stabilizing the $$ R $$-configuration at position 3. The carboxylic acid group at position 9 adopts a pseudo-equatorial orientation, minimizing dipole-dipole repulsions with the adjacent ketone.
Comparative Analysis with Pyrano[4,3-b]chromene Derivatives
Compared to simpler pyrano[4,3-b]chromene derivatives, this compound’s structural complexity arises from its extensive oxygenation and stereochemical diversity. For instance, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile lacks the hydroxyl and carboxylic acid substituents, resulting in reduced polarity and altered solubility profiles. Similarly, derivatives bearing thiophenoxyquinoline nuclei exhibit enhanced aromaticity but lack the conformational constraints imposed by the octahydro ring system.
Table 2: Structural Comparison with Related Derivatives
The methyl group at position 3 distinguishes this compound from analogs like 4,4′-(1,4-phenylene)bis(2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile), which feature extended conjugation but lack alkyl substituents. Additionally, the carboxylic acid group enhances hydrogen-bonding capacity compared to nitrile- or ether-bearing derivatives.
Properties
Molecular Formula |
C14H18O8 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3,7,8-trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid |
InChI |
InChI=1S/C14H18O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h6-7,9-10,12,15,17,20H,2-4H2,1H3,(H,18,19) |
InChI Key |
HWKDALDULIJJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3C(O2)CC(C(C3C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Coumarin-Pyran Fusion Using Aldehyde Condensation
The pyrano[4,3-b]chromene core can be constructed via a three-component reaction involving 4-hydroxycoumarin, an aldehyde, and an active methylene compound. For example, in the synthesis of analogous pyrano[3,2-c]chromenes, Fe₃O₄@SiO₂-SO₃H nanocatalysts facilitate condensation between 4-hydroxycoumarin, malononitrile, and benzaldehyde derivatives under reflux in methanol. Adapting this method, 4-hydroxycoumarin reacts with a methyl-substituted aldehyde (e.g., isobutyraldehyde) and ethyl cyanoacetate to form the pyran ring. The methyl group at position 3 is introduced via the aldehyde component, while the cyanoacetate contributes to the carboxylic acid moiety after hydrolysis.
Key Conditions :
Microwave-Assisted Cyclization
Microwave irradiation accelerates the formation of chromone-carboxylic acid intermediates, a critical step for introducing the C-9 carboxylic acid group. Starting with 5′-methyl-2′-hydroxyacetophenone, ethyl oxalate undergoes cyclization under microwave conditions (120°C, 20 min) to yield chromone-2-carboxylic acid derivatives. For the target compound, this method can be modified by substituting the acetophenone derivative with a methyl-bearing precursor to position the methyl group at C-3. Subsequent hydrogenation (H₂/Pd-C) saturates the pyran ring, forming the octahydro framework.
Optimized Parameters :
- Reagent: Diethyl oxalate (3 equiv)
- Base: NaOMe (2 equiv)
- Microwave Power: 300 W
- Yield: 87% for chromone-2-carboxylic acids.
Functionalization and Stereochemical Control
Hydroxylation and Oxidation
Selective hydroxylation at C-7 and C-8 is achieved via epoxidation followed by acid hydrolysis. For instance, treating a dihydropyrano intermediate with m-CPBA forms an epoxide, which undergoes ring-opening with water in acidic media to introduce vicinal diols. The ketone at C-10 is introduced by oxidizing a secondary alcohol using Jones reagent (CrO₃/H₂SO₄).
Reaction Sequence :
- Epoxidation: m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → RT
- Hydrolysis: H₂O/HCl (6 M), 60°C, 4 h
- Oxidation: CrO₃ (2 equiv), H₂SO₄, acetone, 0°C.
Catalytic and Green Chemistry Approaches
Organocatalyzed One-Pot Synthesis
Thiourea dioxide catalyzes one-pot assembly of pyrano[3,2-c]chromenes from 4-hydroxycoumarin, aldehydes, and malononitrile. For the target compound, replacing malononitrile with methyl cyanoacetate and using a methyl-substituted aldehyde streamlines the synthesis. The catalyst enables mild conditions (room temperature, 2 h) and avoids column chromatography.
Advantages :
Photochemical Synthesis
Visible-light-mediated reactions using green LED irradiation and histaminium tetrachlorozincate catalyst offer an eco-friendly route. This method, successful for chromeno[4,3-b]chromenes, can be adapted by irradiating a mixture of 4-hydroxycoumarin, dimedone, and a methyl-aldehyde in acetonitrile.
Conditions :
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
For analogous pyrano[3,2-b]xanthen-6-ones, X-ray analysis confirms the planar xanthone core and half-boat conformation of the pyran ring. Hydrogen bonding (O—H⋯O) and π-π stacking stabilize the crystal lattice, insights applicable to the target compound’s solid-state behavior.
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Environmental Chemistry
This compound has been studied for its interactions with bivalent metals such as cadmium (Cd), copper (Cu), magnesium (Mg), nickel (Ni), lead (Pb), and zinc (Zn). Research indicates that it can form stable complexes with these metals. A study utilized Density Functional Theory (DFT) to analyze the binding characteristics of the compound with these metals, providing insights into its potential for environmental remediation applications .
Medicinal Chemistry
The compound has shown promise in medicinal applications due to its antioxidant properties. It is being investigated for its potential as an antiviral agent. Specifically, research has focused on its ability to inhibit HIV integrase activity. The structural features of the compound contribute to its effectiveness in this role .
Materials Science
In materials science, the compound's unique structure allows it to be used in the development of novel materials with specific properties. Its ability to form complexes with metal ions can lead to enhanced material performance in catalysis and sensor applications.
Agricultural Chemistry
Research has also explored the use of this compound in agricultural settings. Its ability to enhance nutrient availability and improve soil health makes it a candidate for use in fertilizers and soil amendments.
Case Study 1: Metal Complexation
A study published in a peer-reviewed journal investigated the binding affinity of 3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid with various bivalent metals using DFT calculations. The results indicated that the compound forms stable complexes which could be utilized for removing heavy metals from contaminated water sources .
Case Study 2: Antiviral Activity
In a series of experiments aimed at developing new antiviral drugs targeting HIV integrase, researchers synthesized derivatives of this compound and evaluated their inhibitory effects on viral replication. The findings suggested that modifications to the hydroxyl groups significantly enhanced antiviral activity .
Mechanism of Action
The mechanism of action of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. This binding can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of fulvic acid is highlighted through comparisons with related chromene- and pyrano-chromene-based derivatives. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison
Structural Analysis
- Fulvic Acid vs. Anhydrofulvic Acid: The absence of one hydroxyl group and the 10,10a-dihydropyrano ring in anhydrofulvic acid reduces its polarity compared to fulvic acid. This structural shift correlates with its antifungal activity, as the planar chromone ring system in anhydrofulvic acid enhances interactions with fungal cell membranes .
- Methoxy and Ester Derivatives : Substitutions like methoxy (C-1) or methyl ester (C-9) groups alter electronic distribution and solubility. For example, the methyl ester derivative may serve as a prodrug, improving bioavailability .
Functional Differences
- Antioxidant Capacity : Fulvic acid outperforms anhydrofulvic acid in ROS scavenging due to its additional hydroxyl group, which enhances redox activity. In lettuce seedlings exposed to Cd, fulvic acid reduced ROS by 40% and improved photosynthetic pigment synthesis .
- Heavy Metal Chelation : Fulvic acid’s carboxyl and hydroxyl groups enable strong Cd²⁺ binding (log K = 4.2), reducing Cd uptake in plants by 30–50% . Anhydrofulvic acid shows weaker metal affinity due to fewer chelation sites.
Research Findings
- Fulvic Acid :
- Anhydrofulvic Acid: Inhibited C. albicans biofilm formation at 50 µM (80% reduction) and hyphal growth (70% inhibition) .
Biological Activity
3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid is a complex organic compound that has garnered significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H12O8 |
| Molecular Weight | 308.24 g/mol |
| IUPAC Name | 3,7,8-trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid |
| InChI Key | HWKDALDULIJJKY-UHFFFAOYSA-N |
The biological activity of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid is primarily attributed to its hydroxyl and carboxylic acid groups. These functional groups facilitate interactions with various biological targets such as enzymes and receptors. The compound's ability to modulate biochemical pathways suggests potential therapeutic roles in various diseases.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress within cells. A study demonstrated that the compound effectively scavenges free radicals and enhances cellular antioxidant defenses .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages . This anti-inflammatory activity may be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases.
Antimicrobial Properties
Preliminary investigations have also highlighted the antimicrobial potential of this compound against various pathogens. It has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria . This suggests its potential application in developing new antimicrobial agents.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity compared to standard antioxidants .
Anti-inflammatory Mechanism Exploration
Another research focused on elucidating the anti-inflammatory mechanisms of the compound. The study involved treating lipopolysaccharide (LPS)-induced RAW264.7 macrophages with varying concentrations of the compound. The results showed a significant reduction in nitric oxide production and downregulation of iNOS expression . This highlights its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Efficacy Assessment
A comprehensive antimicrobial efficacy assessment was conducted against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL . These findings support further exploration into its use as a natural antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid, and how are stereochemical challenges addressed?
- Methodological Answer : Multi-step synthesis involving protecting groups (e.g., Fmoc for amino groups ) and regioselective oxidation can be employed. Stereochemical control may require chiral auxiliaries or asymmetric catalysis. Characterization via NMR, IR, and mass spectrometry (e.g., ESI-MS ) is critical to confirm regio- and stereochemistry. Challenges include side reactions at hydroxyl groups, necessitating orthogonal protection strategies.
Q. Which analytical techniques are optimal for verifying the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity, while tandem mass spectrometry (LC-MS/MS) confirms molecular weight. Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial arrangements of hydroxyl and methyl groups. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What safety precautions are essential during handling due to its polyhydroxy and chromene moieties?
- Methodological Answer : Use PPE (gloves, face shields) to avoid skin/eye contact, as polyhydroxy compounds may cause irritation . Store at 2–8°C in anhydrous conditions to prevent hydrolysis . Conduct reactivity tests with common lab reagents (e.g., oxidizing agents) to assess stability.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT calculations) for conformational analysis?
- Methodological Answer : Re-evaluate solvent effects and proton exchange rates in NMR experiments. Use density functional theory (DFT) with implicit solvent models (e.g., COSMO) to simulate NMR chemical shifts. Compare with X-ray data if available . If discrepancies persist, consider dynamic effects via molecular dynamics (MD) simulations.
Q. What experimental designs are suitable for assessing hydrolytic stability under physiological pH conditions?
- Methodological Answer : Conduct accelerated stability studies at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) using buffer solutions. Monitor degradation via HPLC and identify byproducts using high-resolution MS. Correlate stability with hydroxyl group pKa values, determined via potentiometric titration .
Q. How can structural modifications enhance bioavailability without compromising activity?
- Methodological Answer : Introduce prodrug moieties (e.g., esterification of carboxylic acid ) to improve membrane permeability. Use quantitative structure-activity relationship (QSAR) models to predict bioactivity changes. Validate with in vitro assays (e.g., Caco-2 cell permeability).
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical steps (e.g., oxidation). Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Characterize impurities using reference standards (e.g., EP guidelines for related chromene derivatives ).
Data Interpretation and Optimization
Q. How should researchers address conflicting toxicity data between in vitro and in vivo models?
- Methodological Answer : Reassess metabolic pathways using hepatic microsome assays to identify species-specific metabolites. Cross-reference with acute toxicity classifications (e.g., GHS criteria ). Adjust dosing regimens based on pharmacokinetic (PK) modeling.
Q. What computational tools are effective for predicting interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular mechanics/generalized Born surface area (MM/GBSA) for binding affinity estimates. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare with structurally similar chromene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
